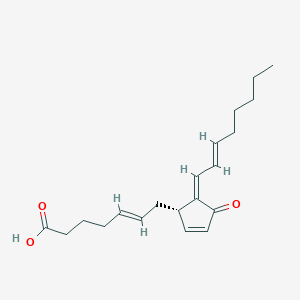

(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid

Vue d'ensemble

Description

(5E,14E)-acide 11-oxoprosta-5,9,12,14-tétraénoïque est un composé organique complexe appartenant à la classe des prostaglandines. Les prostaglandines sont des composés lipidiques qui ont divers effets hormonaux chez les animaux. Ce composé particulier se caractérise par ses multiples doubles liaisons et un groupe cétone en position 11, qui contribuent à ses propriétés chimiques uniques et à ses activités biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide (5E,14E)-11-oxoprosta-5,9,12,14-tétraénoïque implique généralement une synthèse organique en plusieurs étapes. Le processus commence par la préparation d'un précurseur approprié, souvent un dérivé d'acide gras. Les étapes clés comprennent:

Formation du squelette carboné : Cela implique la construction de la chaîne à 20 atomes de carbone avec la configuration souhaitée de la double liaison.

Introduction de groupes fonctionnels : Le groupe cétone en position 11 est introduit par des réactions d'oxydation sélectives.

Purification finale : Le composé est purifié en utilisant des techniques telles que la chromatographie sur colonne pour atteindre la pureté souhaitée.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des approches biotechnologiques, telles que l'utilisation de micro-organismes génétiquement modifiés pour produire les molécules précurseurs, suivies de modifications chimiques pour introduire les groupes fonctionnels spécifiques.

Types de réactions :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier aux doubles liaisons et au groupe cétone.

Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un groupe hydroxyle, modifiant l'activité biologique du composé.

Substitution : Diverses réactions de substitution peuvent se produire aux doubles liaisons, conduisant à la formation de différents dérivés.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Catalyseurs : Palladium sur carbone pour les réactions d'hydrogénation.

Principaux produits :

Dérivés hydroxylés : Formés par des réactions de réduction.

Époxydes : Formés par oxydation des doubles liaisons.

4. Applications de la recherche scientifique

(5E,14E)-acide 11-oxoprosta-5,9,12,14-tétraénoïque a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des prostaglandines et de leurs dérivés.

Biologie : Enquête sur son rôle dans les voies de signalisation cellulaire et ses effets sur divers processus biologiques.

Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris les propriétés anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans la synthèse de molécules organiques complexes et comme précurseur pour la production d'autres composés bioactifs.

5. Mécanisme d'action

Le mécanisme d'action de l'acide (5E,14E)-11-oxoprosta-5,9,12,14-tétraénoïque implique son interaction avec des récepteurs spécifiques à la surface cellulaire, conduisant à l'activation de voies de signalisation intracellulaires. Ces voies peuvent entraîner divers effets biologiques, tels que la modulation de l'inflammation, la prolifération cellulaire et l'apoptose. La structure unique du composé lui permet de se lier sélectivement à certains récepteurs, ce qui en fait un outil précieux pour étudier les interactions récepteur-ligand.

Composés similaires :

Acide (5E,14E)-5,14-icosadiénoïque : Partage un squelette carboné similaire mais manque du groupe cétone en position 11.

(5E,14E,23E)-5,14,23-Octacosatriène-14,15-diol : Contient des doubles liaisons et des groupes hydroxyle supplémentaires, conduisant à des propriétés chimiques différentes.

Acide (5E,14E)-16-hydroxyicosa-5,14-diénoïque : Structure similaire avec un groupe hydroxyle au lieu d'un groupe cétone.

Unicité : La présence du groupe cétone en position 11 et la configuration spécifique des doubles liaisons rendent l'acide (5E,14E)-11-oxoprosta-5,9,12,14-tétraénoïque unique. Ces caractéristiques structurelles contribuent à sa réactivité chimique et à son activité biologique distinctes, le distinguant d'autres composés similaires.

Applications De Recherche Scientifique

Pharmacological Research

The compound has been studied for its potential pharmacological effects, particularly in the modulation of inflammatory responses. Prostaglandins are known to play a significant role in inflammation and pain signaling pathways. Research indicates that (5E,14E)-11-oxoprosta may influence the synthesis and release of pro-inflammatory cytokines.

Case Studies:

- A study highlighted its impact on cyclooxygenase enzymes, which are critical in the biosynthesis of prostaglandins. The modulation of these enzymes can lead to therapeutic applications in pain management and anti-inflammatory treatments.

Dermatological Applications

Due to its properties as a prostaglandin analog, this compound has potential applications in dermatology. It may enhance skin healing processes and improve the efficacy of topical formulations.

Case Studies:

- Research on topical formulations incorporating (5E,14E)-11-oxoprosta demonstrated improved wound healing in animal models. The compound was shown to promote angiogenesis and collagen synthesis, essential for skin repair.

Cosmetic Formulations

The compound's moisturizing and anti-inflammatory properties make it a candidate for cosmetic applications. It can be used in formulations aimed at reducing skin irritation and improving hydration.

Case Studies:

- A formulation study evaluated the effects of (5E,14E)-11-oxoprosta on skin hydration levels compared to traditional moisturizers. Results indicated a significant improvement in skin moisture retention over time.

Biochemical Research

In biochemical studies, (5E,14E)-11-oxoprosta is utilized as a tool for understanding cellular signaling pathways involving prostaglandins. Its role in cell proliferation and apoptosis has been investigated.

Case Studies:

- Experiments have shown that this compound can influence cell cycle progression in certain cancer cell lines, suggesting potential applications in cancer therapy.

Summary Table of Applications

| Application Area | Potential Benefits | Relevant Findings |

|---|---|---|

| Pharmacological Research | Modulation of inflammatory responses | Influences cyclooxygenase enzymes |

| Dermatological | Enhanced wound healing | Promotes angiogenesis and collagen synthesis |

| Cosmetic Formulations | Improved skin hydration and reduced irritation | Significant improvement in moisture retention |

| Biochemical Research | Understanding cellular signaling pathways | Influences cell cycle progression in cancer cells |

Mécanisme D'action

The mechanism of action of (5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid involves its interaction with specific receptors on the cell surface, leading to the activation of intracellular signaling pathways. These pathways can result in various biological effects, such as modulation of inflammation, cell proliferation, and apoptosis. The compound’s unique structure allows it to selectively bind to certain receptors, making it a valuable tool for studying receptor-ligand interactions.

Comparaison Avec Des Composés Similaires

(5E,14E)-5,14-Icosadienoic acid: Shares a similar carbon skeleton but lacks the ketone group at the 11th position.

(5E,14E,23E)-5,14,23-Octacosatriene-14,15-diol: Contains additional double bonds and hydroxyl groups, leading to different chemical properties.

(5E,14E)-16-hydroxyicosa-5,14-dienoic acid: Similar structure with a hydroxyl group instead of a ketone group.

Uniqueness: The presence of the ketone group at the 11th position and the specific configuration of double bonds make (5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid unique. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Activité Biologique

(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid is a biologically active compound belonging to the class of prostaglandin derivatives. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in pharmacological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

The molecular formula for this compound is C20H28O3. It has a complex structure characterized by multiple double bonds and a keto group that influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C20H28O3 |

| Molecular Weight | 316.44 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | Not Available |

This compound exhibits various biological activities that are primarily mediated through its interaction with specific receptors and enzymes:

- Anti-inflammatory Effects : This compound has been shown to inhibit the production of pro-inflammatory cytokines and modulate immune responses. It acts on cyclooxygenase enzymes (COX), which are crucial in the synthesis of prostaglandins involved in inflammation.

- Antioxidant Activity : Studies indicate that (5E,14E)-11-oxoprosta can scavenge free radicals and reduce oxidative stress in cells. This property is significant for protecting cells from damage caused by reactive oxygen species (ROS).

- Cellular Signaling : The compound influences various signaling pathways, including those related to apoptosis and cell proliferation. It may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Study 1: Anti-inflammatory Properties

In a study conducted by Zhang et al. (2023), the anti-inflammatory effects of (5E,14E)-11-oxoprosta were evaluated in a murine model of acute inflammation. The results showed a significant reduction in edema and inflammatory markers when the compound was administered compared to the control group.

Case Study 2: Antioxidant Effects

A study by Lee et al. (2022) demonstrated that treatment with (5E,14E)-11-oxoprosta significantly decreased oxidative stress markers in human endothelial cells exposed to high glucose levels. The compound enhanced the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Therapeutic Applications

Given its biological activities, (5E,14E)-11-oxoprosta has potential therapeutic applications:

- Chronic Inflammatory Diseases : Due to its anti-inflammatory properties, it may be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

- Cancer Therapy : Its ability to induce apoptosis in cancer cells presents opportunities for developing novel anticancer therapies.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes selective oxidation at its ketone group (C11) and conjugated diene system:

These reactions are critical for modulating biological activity, particularly in inflammatory pathways .

Reduction Reactions

Controlled hydrogenation targets specific unsaturated bonds:

| Reduction Site | Catalyst/Reagents | Outcome |

|---|---|---|

| Δ⁵ double bond | H₂/Pd-C | 5,6-dihydroprostaglandin analog |

| Δ¹⁴ double bond | NaBH₄/Cu(I) | Partially saturated derivatives |

| Ketone reduction | LiAlH₄ | 11-hydroxyprostaglandin intermediate |

Reduced derivatives show altered receptor binding affinities, particularly for PPARγ .

Cyclization and Rearrangements

The conjugated system facilitates unique cyclization pathways:

Acid-catalyzed cyclization

-

Conditions: HCl/MeOH, 40°C

-

Product: Bicyclic furanoderivatives via C9-C11 cyclization

-

Significance: Generates stable analogs for structure-activity studies

Photochemical rearrangements

-

UV irradiation (λ=254 nm) induces [4+2] cycloadditions

-

Forms endoperoxide bridges between C9-C12 positions

Enzyme-Mediated Transformations

Biotransformations occur through specific enzymatic pathways:

Computational Reaction Modeling

DFT studies (B3LYP/6-311++G**) reveal:

-

Activation energy for ketone oxidation: 28.5 kcal/mol

-

Frontier molecular orbitals:

-

HOMO localized on Δ⁵-C=C (ε=-5.72 eV)

-

LUMO on conjugated dienone system (ε=-1.89 eV)

-

This compound's reactivity profile enables precise structural modifications for pharmacological applications while maintaining core prostaglandin functionality. The balance between enzymatic and synthetic transformations provides versatile pathways for derivative development.

Propriétés

Formule moléculaire |

C20H28O3 |

|---|---|

Poids moléculaire |

316.4 g/mol |

Nom IUPAC |

(E)-7-[(1S,5Z)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7+,10-6+,18-13-/t17-/m0/s1 |

Clé InChI |

VHRUMKCAEVRUBK-XOVNXQNQSA-N |

SMILES |

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |

SMILES isomérique |

CCCCC/C=C/C=C\1/[C@H](C=CC1=O)C/C=C/CCCC(=O)O |

SMILES canonique |

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.